Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Overview
Description
Methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes an indeno-oxazole and a pyrrole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-oxazole core, which can be synthesized from 2-aminophenol and substituted aryl aldehydes using a Cu2O catalyst in dimethyl sulfoxide (DMSO) at room temperature . The pyrrole moiety can be introduced through a cyclization reaction involving appropriate precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share a similar indole structure and are known for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature fused ring systems and have been studied for their potential as kinase inhibitors.
Uniqueness
What sets methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate apart is its spirocyclic structure, which can confer unique steric and electronic properties. This makes it a valuable scaffold for the development of new molecules with specific biological activities.
Properties
IUPAC Name |
methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-8-11(14(21)23-3)17(15(22)20(8)2)10-7-5-4-6-9(10)12-13(17)19-16(18)24-12/h4-7H,1-3H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABDUPPRYGJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3C4=C2N=C(O4)N)C(=O)N1C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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